molecular formula C18H25N B13825883 1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 41712-62-3

1-Phenethyl-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B13825883
CAS No.: 41712-62-3
M. Wt: 255.4 g/mol
InChI Key: KDCYOWUMMCQWCJ-UHFFFAOYSA-N
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Description

2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often found in natural products and pharmaceuticals. This compound is characterized by a hexahydroisoquinoline core with a phenethyl and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structural isomer with different chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with similar reactivity.

Uniqueness

2-methyl-1-phenethyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenethyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

41712-62-3

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C18H25N/c1-19-14-13-16-9-5-6-10-17(16)18(19)12-11-15-7-3-2-4-8-15/h2-4,7-8,18H,5-6,9-14H2,1H3

InChI Key

KDCYOWUMMCQWCJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CCC3=CC=CC=C3)CCCC2

Origin of Product

United States

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